molecular formula C14H9N3OS B6142582 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile CAS No. 926232-10-2

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile

Cat. No.: B6142582
CAS No.: 926232-10-2
M. Wt: 267.31 g/mol
InChI Key: LDFFAIAPGIFPJQ-UHFFFAOYSA-N
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Description

The compound “2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile” is a chemical compound with a complex structure . It is often analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions . For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a thieno[2,3-d]pyrimidin-2-yl group attached to a phenyl group . The molecular weight of a similar compound, 2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid, is 338.43 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and may involve multiple steps . For example, the addition of DMF to DCM resulted in a clear yellow solution, acetonitrile alone is an excellent alternative when the reagents are poorly soluble in dichloromethane .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 150-151 degrees . It is a powder at room temperature .

Safety and Hazards

The safety information for this compound indicates that it should be handled with care . The hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of this compound could involve further exploration of its antiviral properties . Additionally, modifications of these amines could potentially lead to the development of new antiviral therapeutics .

Properties

IUPAC Name

2-(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3OS/c15-7-6-11-16-13(18)12-10(8-19-14(12)17-11)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFFAIAPGIFPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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